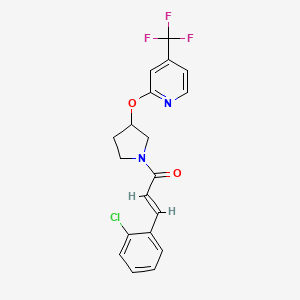
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClF3N2O2 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClF3N2O, with a molecular weight of approximately 395.82 g/mol. The structure features a chlorophenyl group, a pyridine moiety with trifluoromethyl substitution, and a pyrrolidine ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the pyridine ring followed by functionalization to introduce the chlorophenyl and pyrrolidine components. A common synthetic route includes the reaction of 4-trifluoromethylpyridine derivatives with chlorinated phenolic compounds under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Table 1: Summary of Anticancer Activity
| Compound Type | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Breast Cancer | Enzyme inhibition | |
| Pyridine Derivatives | Lung Cancer | Induction of apoptosis |
Enzymatic Inhibition
The compound also exhibits potential as an enzyme inhibitor. In vitro studies have demonstrated that it can inhibit enzymes critical for cancer metabolism and proliferation. For example, the inhibition of mutant forms of isocitrate dehydrogenase (IDH) has been observed, which is significant in certain types of cancers .
Table 2: Enzyme Inhibition Data
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a dual-target agent. It has been designed to act on both mu-opioid receptors and dopamine D3 receptors, showcasing its versatility in treating conditions like pain and addiction .
Case Studies
A case study involving the administration of similar compounds in animal models demonstrated significant reductions in tumor size and improved survival rates. These findings suggest that further clinical trials could be warranted to explore the therapeutic potential of this compound in oncology.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-13(16)5-6-18(26)25-10-8-15(12-25)27-17-11-14(7-9-24-17)19(21,22)23/h1-7,9,11,15H,8,10,12H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRCCJJTKOGRT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














